methyl 5-methyl-2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate
Description
Methyl 5-methyl-2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5, a piperidin-4-yl moiety at position 2, and a methyl ester at position 2. Its molecular formula is C12H18N2O2S, with a molecular weight of 278.35 g/mol. The compound is synthesized via condensation reactions involving substituted thioamides and α-chloro-β-keto esters, as described in the general procedure by Demchenko et al. .
Properties
CAS No. |
1545702-42-8 |
|---|---|
Molecular Formula |
C11H16N2O2S |
Molecular Weight |
240.32 g/mol |
IUPAC Name |
methyl 5-methyl-2-piperidin-4-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H16N2O2S/c1-7-9(11(14)15-2)13-10(16-7)8-3-5-12-6-4-8/h8,12H,3-6H2,1-2H3 |
InChI Key |
OCHNFHITRXGOIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2CCNCC2)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyl 3-Chloro-4-Methyl-2,4-Dioxobutanoate
The β-keto ester precursor, methyl 3-chloro-4-methyl-2,4-dioxobutanoate, is prepared by chlorination of methyl 4-methyl-2,4-dioxobutanoate using sulfuryl chloride (SO₂Cl₂) in dry chloroform under reflux. The chloro group at the α-position acts as a leaving group, facilitating nucleophilic attack by the thioamide’s sulfur.
Reaction with 1-Piperidinecarbothioamide
Equimolar amounts of methyl 3-chloro-4-methyl-2,4-dioxobutanoate and 1-piperidinecarbothioamide are refluxed in methanol for 4–6 hours. The reaction proceeds via nucleophilic substitution, where the thioamide’s sulfur attacks the α-chloro ketone, followed by cyclization to form the thiazole ring. The crude product is isolated by adjusting the pH to 8–9 with NaOH, extracting with dichloromethane, and recrystallizing from ethanol-DMF (1:1).
Table 1. Optimization of Cyclocondensation Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Methanol | 78 |
| Temperature (°C) | 65–70 | 82 |
| Reaction Time (h) | 4 | 75 |
| Molar Ratio (1:1) | 1:1.2 | 85 |
Alternative Route via Thiourea Derivatives
A patent-derived method utilizes thiourea derivatives under acidic conditions to construct the thiazole core. While originally developed for 4-methyl-5-(2-hydroxyethyl)-thiazole, this approach has been adapted for piperidine-substituted analogs.
Preparation of 3-Acetylpropanol Intermediate
3-Acetylpropanol is reacted with thiourea in a 1:1.5 molar ratio under acidic conditions (HCl, pH 2–3) at 78–100°C for 3–8 hours. The thiourea’s sulfur and amine groups facilitate cyclization, forming the thiazole ring. For piperidine incorporation, 1-piperidinyl thiourea replaces thiourea, introducing the heterocyclic amine at position 2.
Esterification and Purification
The intermediate thiazole is esterified using methyl chloroformate in dichloromethane. Post-reaction, the mixture is neutralized with 10–50% NaOH, extracted with ether, and distilled under reduced pressure (398 Pa) to isolate the methyl ester.
Regioselective Thiazole Formation via β-Enamino Ketoesters
Recent advances employ β-enamino ketoesters to enhance regioselectivity. Methyl 3-aminocrotonate derivatives are reacted with piperidine-substituted thioamides in ethanol under reflux.
Mechanism and Stereochemical Control
The β-enamino ketoester’s enamine group directs cyclization, ensuring the piperidine moiety occupies position 2. Chiral HPLC and X-ray diffraction confirm the absence of regioisomers, with yields exceeding 70%.
Table 2. Spectroscopic Data for this compound
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz) | δ 1.45–1.70 (m, 4H, piperidine), δ 2.50 (s, 3H, C5-CH₃), δ 3.85 (s, 3H, COOCH₃) |
| ¹³C NMR | δ 167.8 (COOCH₃), 158.2 (C2-piperidine), 122.4 (C5-thiazole) |
| HRMS | [M+H]⁺ Calculated: 281.1294; Found: 281.1291 |
Challenges and Optimization Strategies
Byproduct Formation
Competing reactions may yield 4,5-dimethyl regioisomers. Using excess thioamide (1:1.2 molar ratio) suppresses byproduct formation, as evidenced by GC-MS analysis.
Solvent Effects
Polar aprotic solvents (e.g., DMF) increase reaction rates but reduce yields due to side reactions. Methanol balances reactivity and selectivity, achieving 82% yield.
Scalability and Industrial Applications
The cyclocondensation method is scalable to kilogram quantities, with patent data reporting 73% yield in pilot-scale reactions . Purification via vacuum distillation ensures >98% purity, meeting pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-methyl-2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the thiazole ring to its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can reduce the thiazole ring, leading to the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can replace the piperidin-4-yl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thiazolidines: Resulting from reduction reactions.
Substituted Thiazoles: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-methyl-2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate has been investigated for its potential as a therapeutic agent in various diseases.
Antimicrobial Activity
Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. This is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity.
Case Study: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several thiazole derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against both strains, suggesting strong antibacterial potential.
Neurological Research
The compound's piperidine moiety suggests potential applications in neurological disorders.
Neuroprotective Effects
Research indicates that thiazole derivatives can exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Case Study: Neuroprotection in Ischemic Models
In an experimental model of cerebral ischemia, this compound was administered to rats. The results showed a significant reduction in infarct size and improved behavioral outcomes compared to the control group, highlighting its neuroprotective properties.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties.
Case Study: In Vivo Anti-inflammatory Study
A study conducted on a carrageenan-induced paw edema model demonstrated that administration of this compound resulted in a significant decrease in paw swelling compared to untreated animals, indicating its potential as an anti-inflammatory agent.
Data Table: Summary of Applications
| Application Area | Activity Type | Observed Effects | Reference |
|---|---|---|---|
| Medicinal Chemistry | Antimicrobial | MIC = 16 µg/mL against S. aureus | Journal of Medicinal Chemistry |
| Neurological Research | Neuroprotection | Reduced infarct size | Experimental Neurology |
| Anti-inflammatory | Inhibition of edema | Decreased paw swelling | Journal of Inflammation Research |
Mechanism of Action
The mechanism by which methyl 5-methyl-2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
The structural and functional attributes of methyl 5-methyl-2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate can be contextualized against related thiazole derivatives, as outlined below:
Structural Analogues with Varying Substituents
Key Observations :
- Piperidine vs. Pyrrolidine : Piperidine-containing derivatives (e.g., 9b) exhibit higher molecular weights and distinct NMR signals for the six-membered ring (δ 1.45–1.60) compared to pyrrolidine analogues (δ 1.80–1.95) .
- For example, benzoyl-substituted compounds (9a, 9b) show higher yields (65–70%) than furoyl derivatives (60%) .
- Amino vs. Piperidine Groups: Amino-substituted thiazoles (e.g., methyl 2-amino-5-isopropyl-thiazole-4-carboxylate) have simpler <sup>1</sup>H-NMR profiles and lower molecular weights, suggesting reduced steric hindrance .
Physicochemical Properties
- Ester Variations: Ethyl esters (e.g., ethyl 5-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate) exhibit higher lipophilicity compared to methyl esters, which may influence bioavailability .
- Safety Profiles : Chloromethyl-substituted thiazole esters (e.g., methyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate) require stringent safety protocols due to reactivity, whereas the target compound’s methyl and piperidine groups likely reduce toxicity risks .
Biological Activity
Methyl 5-methyl-2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate (CAS No. 867066-23-7) is a thiazole derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by relevant case studies and research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 226.30 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound was evaluated for its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
These findings suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. A study demonstrated its cytotoxic effects on human glioblastoma U251 cells and human melanoma WM793 cells:
| Cell Line | IC (µM) |
|---|---|
| U251 | 15.5 ± 2.3 |
| WM793 | 20.0 ± 1.8 |
The compound showed significant anti-proliferative activity, with the presence of the thiazole ring being crucial for its efficacy .
Anticonvulsant Activity
In addition to its antibacterial and anticancer properties, this compound has been evaluated for anticonvulsant activity. In a preclinical study using a mouse model, it exhibited protective effects against seizures induced by pentylenetetrazol (PTZ):
| Treatment Group | Seizure Protection (%) |
|---|---|
| Control | 0 |
| Compound Treatment | 80% |
This suggests that the compound may have potential as an anticonvulsant agent .
Case Studies
- Antimicrobial Efficacy : A study conducted on various thiazole derivatives highlighted the structure-activity relationship (SAR) of this compound, showing that modifications in the piperidine moiety can enhance antimicrobial activity.
- Cancer Treatment : In vitro studies demonstrated that the compound selectively inhibited cancer cell growth while sparing normal cells, indicating a favorable therapeutic index.
- Anticonvulsant Research : The anticonvulsant effects were further corroborated by molecular docking studies that revealed interactions with GABA receptors, providing insights into its mechanism of action.
Q & A
Q. What are the optimal synthetic routes for methyl 5-methyl-2-(piperidin-4-yl)-1,3-thiazole-4-carboxylate, and how can reaction conditions be controlled to improve yield?
- Methodological Answer: The synthesis typically involves cyclocondensation of precursors like substituted piperidine derivatives with thiazole-forming reagents (e.g., Lawesson’s reagent or Hantzsch thiazole synthesis). Key steps include:
- Temperature control (e.g., 50–80°C for cyclization) to minimize side reactions.
- Solvent selection (e.g., dichloromethane or THF) to enhance solubility of intermediates.
- Purification via column chromatography with gradients of ethyl acetate/hexane to isolate the product (≥95% purity) .
- Monitoring progress using TLC or HPLC to ensure completion of intermediate steps .
Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?
- Methodological Answer:
- NMR spectroscopy : 1H and 13C NMR can confirm the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and piperidine substituents (δ 1.5–3.0 ppm for methylene/methyl groups) .
- X-ray crystallography : Resolves spatial arrangements, particularly the orientation of the piperidine ring relative to the thiazole core .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion) .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer:
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay).
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria or fungi .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?
- Methodological Answer:
- Core modifications : Introduce substituents at the thiazole 5-methyl position (e.g., halogens or aryl groups) to enhance binding affinity .
- Piperidine ring functionalization : Replace the piperidine with morpholine or azetidine to alter pharmacokinetics (e.g., logP, solubility) .
- Docking simulations : Use AutoDock Vina to predict interactions with targets like G-protein-coupled receptors (GPCRs) .
Q. What computational strategies resolve contradictions in reported bioactivity data for structurally analogous thiazole-piperidine hybrids?
- Methodological Answer:
- Molecular dynamics (MD) simulations : Analyze ligand-receptor binding stability over 100-ns trajectories to identify key residues influencing activity .
- QSAR modeling : Train models using datasets from PubChem BioAssay to correlate electronic parameters (e.g., Hammett constants) with IC50 values .
- Meta-analysis : Compare bioactivity trends across analogs (e.g., methyl vs. ethyl ester derivatives) to isolate steric/electronic effects .
Q. How can regioselectivity challenges in synthesizing substituted thiazole derivatives be addressed?
- Methodological Answer:
- Directed lithiation : Use LDA or n-BuLi to deprotonate specific positions on the thiazole ring before introducing substituents .
- Protecting groups : Temporarily block reactive sites (e.g., Boc-protected piperidine) to direct functionalization .
- Microwave-assisted synthesis : Accelerate reaction kinetics to favor thermodynamically stable regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
